molecular formula C12H19ClN2O2 B14621857 N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide CAS No. 57068-92-5

N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide

Cat. No.: B14621857
CAS No.: 57068-92-5
M. Wt: 258.74 g/mol
InChI Key: VCQMSAPGIRJLKB-UHFFFAOYSA-N
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Description

N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of amides. This compound features a chloropropyl group, an oxazole ring, and a pentanamide chain, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chloropropyl Group: The chloropropyl group can be introduced via nucleophilic substitution reactions using 3-chloropropylamine.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the oxazole derivative and the pentanoic acid derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the amide bond.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide
  • N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide
  • N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)hexanamide

Uniqueness

N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The length of the pentanamide chain, in particular, could influence its solubility, stability, and interaction with biological targets.

Properties

CAS No.

57068-92-5

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

N-(3-chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide

InChI

InChI=1S/C12H19ClN2O2/c1-3-4-6-11(16)15(8-5-7-13)12-14-10(2)9-17-12/h9H,3-8H2,1-2H3

InChI Key

VCQMSAPGIRJLKB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CCCCl)C1=NC(=CO1)C

Origin of Product

United States

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